molecular formula C7H13F2NO B1489903 3-(Difluoromethoxy)cyclohexan-1-amine CAS No. 1603104-35-3

3-(Difluoromethoxy)cyclohexan-1-amine

Cat. No. B1489903
CAS RN: 1603104-35-3
M. Wt: 165.18 g/mol
InChI Key: USDBMIDEVGRNIN-UHFFFAOYSA-N
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Description

“3-(Difluoromethoxy)cyclohexan-1-amine” is a chemical compound with the molecular formula C7H13F2NO . It is related to “3-(difluoromethoxy)cyclohexan-1-one”, which has a CAS Number of 2285099-77-4 .


Molecular Structure Analysis

The molecular structure of “3-(Difluoromethoxy)cyclohexan-1-amine” can be represented by the InChI code: 1S/C7H13F2NO.ClH . This indicates that the molecule consists of seven carbon atoms, thirteen hydrogen atoms, two fluorine atoms, one nitrogen atom, one oxygen atom, and one chlorine atom.

Scientific Research Applications

Spectroscopy and Molecular Analysis

The compound has been employed in the exploration of experimental and theoretical properties using various spectroscopic techniques such as NMR, FT-Raman, FT-IR, and UV–Visible. This includes studies on molecular structure, vibrational frequencies, and charge distribution analysis, providing insights into molecular interactions and chemical behavior. These findings help in understanding the fundamental properties of such compounds, which can be crucial in designing new materials and understanding their interactions (Fatima et al., 2021).

Organic Synthesis

The compound is part of a class of molecules involved in the synthesis of nitrogen-containing compounds. Its derivatives have been utilized in various synthetic procedures, indicating its role in the preparation of structurally diverse and functionally rich organic molecules. This is important for developing new drugs, materials, and chemical entities with specific properties and activities (Andreae & Schmitz, 1991).

Catalysis and Reaction Mechanisms

In the context of catalysis, related cyclohexane structures have been studied for their ability to facilitate various chemical transformations. For example, cyclohexane derivatives have been used in oxidation reactions, copolymerization processes, and as catalysts in chemical reactions, illustrating the versatility of these compounds in driving a wide range of chemical processes (Rydel-Ciszek et al., 2023).

Safety and Hazards

The safety data sheet for a related compound, “3-(Difluoromethoxy)aniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The field of difluoromethylation, which includes compounds like “3-(Difluoromethoxy)cyclohexan-1-amine”, has seen recent advances and is a topic of ongoing research . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

3-(difluoromethoxy)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)11-6-3-1-2-5(10)4-6/h5-7H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDBMIDEVGRNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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